4-Methyl-3-nitrobenzenesulfonyl fluoride

Description

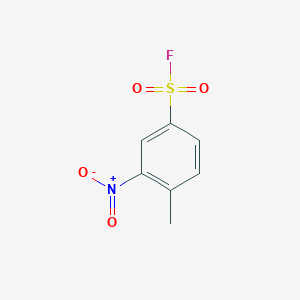

4-Methyl-3-nitrobenzenesulfonyl fluoride (molecular formula: C₇H₆FNO₄S) is a sulfonyl fluoride derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position on the benzene ring. Its structure, defined by the SMILES notation CC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-], highlights the sulfonyl fluoride functional group (-SO₂F), which confers reactivity in nucleophilic substitution reactions . This compound is synthesized via reactions involving 4-methyl-3-nitrobenzenesulfonyl chloride, as demonstrated in the preparation of adenosine derivatives with 80% yield under mild conditions .

Key applications include its use as a reagent in organic synthesis, particularly for sulfonylation reactions.

Properties

IUPAC Name |

4-methyl-3-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXIZNYNBRPFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309032 | |

| Record name | Benzenesulfonyl fluoride, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-47-3 | |

| Record name | NSC210839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1535-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methyl-3-nitrobenzenesulfonyl fluoride (MNSF) is a sulfonyl fluoride compound with potential applications in medicinal chemistry and biochemistry. Its unique chemical structure allows it to interact with biological systems, leading to various biological activities. This article explores the biological activity of MNSF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MNSF is characterized by the following chemical structure:

- Chemical Formula : CHFNOS

- Molecular Weight : 195.20 g/mol

- Functional Groups : Nitro group (-NO), sulfonyl fluoride group (-SOF)

The biological activity of MNSF is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The following mechanisms have been proposed:

- Enzyme Inhibition : MNSF can act as a covalent inhibitor by targeting serine or cysteine residues in enzymes, resulting in irreversible inhibition .

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.

- Gene Expression Alteration : MNSF may influence gene expression related to cell growth and apoptosis through its interaction with transcription factors.

Antimicrobial Properties

MNSF has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that MNSF exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Research indicates that MNSF may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that MNSF can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MNSF was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that MNSF had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that MNSF could be developed into a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Anticancer Activity

A study evaluated the effects of MNSF on human breast cancer cell lines (MCF-7). Treatment with MNSF resulted in a dose-dependent decrease in cell viability, with an IC value of 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that MNSF triggers apoptosis in cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 50 |

| 50 | 30 |

Scientific Research Applications

Chemical Biology Applications

Covalent Probes

MNSF serves as a privileged covalent warhead that can selectively modify amino acid residues in proteins, particularly serine, threonine, and cysteine. This reactivity allows it to be used as a probe to explore enzyme active sites and assess protein functionality .

- Targeted Enzyme Inhibition : MNSF has been employed to develop inhibitors for serine hydrolases, which are crucial in various biological processes. For example, it has been used to create probes that can assess the activity of triacylglycerol lipases, thereby facilitating the study of lipid metabolism .

Case Study : A study demonstrated the use of MNSF-derived probes to investigate the binding sites of enzymes involved in cancer progression. The incorporation of MNSF into ligand templates allowed researchers to identify potential therapeutic targets through covalent inhibition strategies .

Medicinal Chemistry Applications

Drug Development

MNSF's ability to serve as an electrophilic building block has led to its application in synthesizing various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting neurological disorders and cancer.

- Synthesis of Fedratinib : A recent synthetic route for Fedratinib, an FDA-approved drug for myelofibrosis, involved using MNSF as a key intermediate. This method showcased the compound's versatility in facilitating complex organic transformations while maintaining high yields .

Synthetic Organic Chemistry

MNSF is also pivotal in synthetic methodologies due to its reactivity profile. It can participate in various reactions such as nucleophilic substitutions and amidation processes.

- Amidation Reactions : Research has shown that MNSF can be effectively used in catalytic amidation reactions, leading to the formation of sulfamate products from amines with excellent yields. This application is particularly significant for synthesizing compounds with therapeutic potential .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Outcome/Significance |

|---|---|---|

| Chemical Biology | Enzyme inhibition | Target identification and validation |

| Medicinal Chemistry | Drug synthesis (e.g., Fedratinib) | High yield synthesis of complex drugs |

| Synthetic Chemistry | Catalytic amidation | Formation of sulfamate products |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl fluorides depend on their substituents. Below is a comparison with structurally related compounds:

Key Observations :

- The methyl and nitro groups in this compound sterically and electronically modulate its reactivity compared to simpler analogs like p-nitrobenzenesulfonyl fluoride.

- Unlike p-nitrobenzenesulfonyl fluoride, which rapidly modifies tyrosine residues in enzymes like DNase , the 4-methyl-3-nitro derivative shows reduced biological activity, likely due to steric hindrance from the methyl group .

Physical Properties

Physical properties influence handling and industrial applications:

Key Observations :

Industrial and Market Trends

- 4-Methyl-3-nitrobenzenesulfonyl chloride dominates industrial use due to its role as a precursor in synthesizing pharmaceuticals and agrochemicals. The global market for this compound is projected to grow at a CAGR of 4.5% (2020–2025), driven by demand in Asia-Pacific regions .

- In contrast, the fluoride derivative remains a niche reagent, primarily used in research settings. No dedicated market reports exist for it, though its synthesis is indirectly tied to chloride production trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.